2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound features a unique hybrid structure combining a benzo[d]imidazole core, a pyrazolo[3,4-d]pyrimidine scaffold, and a 2,6-dimethylmorpholino substituent. The benzoimidazole moiety is linked via an acetamide bridge to a pyrazolo-pyrimidine system, which is further functionalized with a morpholine derivative. The acetamide linker may enhance solubility, while the 2,6-dimethylmorpholino group could influence pharmacokinetic properties, such as metabolic stability .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c1-15-10-28(11-16(2)32-15)21-17-9-27-30(22(17)25-13-24-21)8-7-23-20(31)12-29-14-26-18-5-3-4-6-19(18)29/h3-6,9,13-16H,7-8,10-12H2,1-2H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBOHSFNJALKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrazolopyrimidine structure through an ethyl chain. Its molecular formula is , and it has been synthesized using various methodologies aimed at optimizing yield and purity. The presence of multiple heterocycles suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing benzimidazole and pyrazolo[3,4-d]pyrimidine frameworks exhibit significant antitumor properties. For instance, derivatives similar to the compound have shown potent inhibition against various cancer cell lines, with IC50 values often in the nanomolar range. A notable study reported that certain benzimidazole derivatives inhibited the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression. For example, studies have shown that compounds with similar structures can inhibit the activity of FGFR (Fibroblast Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), which are critical in tumor growth and survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant in cancer therapy. In particular, it has shown promise as an inhibitor of Pim kinases , which play a role in cell survival and proliferation. The Kivalues for these interactions were reported as low as 0.03 nM for Pim-1, indicating high potency .
Study 1: Antiproliferative Effects
In a controlled study assessing the antiproliferative effects on human cancer cell lines, derivatives similar to the target compound demonstrated significant cytotoxicity with IC50 values ranging from 25 nM to 77 nM across different cell lines . This suggests that structural modifications can enhance biological activity.
Study 2: Mechanistic Insights
A mechanistic study exploring the interaction of similar compounds with FGFR revealed that certain substitutions could enhance selectivity and potency against this target. The study utilized molecular docking techniques to predict binding affinities and elucidate the structure-activity relationship (SAR) .
Data Summary
| Biological Activity | IC50 Values (nM) | Target Enzyme/Pathway |
|---|---|---|
| Pim Kinase Inhibition | 0.03 - 0.11 | Pim-1, Pim-2 |
| FGFR Inhibition | < 4.1 | FGFR1 |
| Anticancer Activity | 25 - 77 | Various Cancer Cell Lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrazolo-Pyrimidine vs. Pyrido-Imidazole Systems
The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from analogs like N-(1-(5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)acetamide (), which utilizes a pyrazolo[1,5-a]pyrimidine scaffold. The [3,4-d] vs. [1,5-a] positional isomerism in the pyrazolo-pyrimidine ring may alter binding affinity to kinase targets due to differences in electron distribution and steric accessibility .
Benzimidazole Linker Modifications Compared to 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (), which features a pyrrolidine-carboxamide-benzimidazole structure, the target compound replaces the carboxamide with an acetamide linker and introduces a pyrazolo-pyrimidine-morpholino system. This substitution likely enhances metabolic stability, as acetamides are less prone to hydrolysis than carboxamides .
Substituent Analysis
Morpholino Derivatives The 2,6-dimethylmorpholino group in the target compound contrasts with the unsubstituted morpholine in Compound 54 (). Methylation at the 2- and 6-positions may reduce polarity, improving blood-brain barrier penetration compared to non-methylated morpholino analogs .
Aromatic vs. Aliphatic Side Chains In 3-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine (), a morpholinoethyl side chain is attached to the benzimidazole.
Hydrogen Bonding and Solubility
The acetamide linker and morpholino group provide multiple hydrogen bond donors/acceptors, enhancing solubility in polar solvents (e.g., DMSO or methanol) compared to less functionalized analogs like 5cp (). Graph set analysis () suggests that the benzoimidazole-pyrazolo-pyrimidine system may form stable intermolecular hydrogen bonds, influencing crystallization behavior .
Molecular Weight and Drug-Likeness
With a molecular weight exceeding 500 Da (estimated), the target compound approaches the upper limit of Lipinski’s Rule of Five, similar to Compound 54 (, MW = 531.69). This may limit oral bioavailability but could be advantageous for targeted therapies requiring high affinity .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
